1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone

Beschreibung

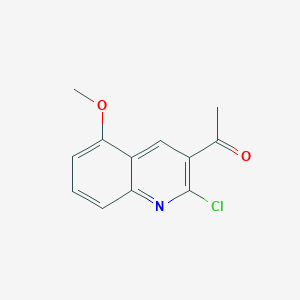

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10ClNO2 |

|---|---|

Molekulargewicht |

235.66 g/mol |

IUPAC-Name |

1-(2-chloro-5-methoxyquinolin-3-yl)ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-7(15)8-6-9-10(14-12(8)13)4-3-5-11(9)16-2/h3-6H,1-2H3 |

InChI-Schlüssel |

RUXVFXZPZUNIJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(N=C2C=CC=C(C2=C1)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Reaction for Quinoline Core Formation

The Vilsmeier-Haack reaction is pivotal for constructing the quinoline scaffold. Substituted acetanilides react with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) under reflux to yield 2-chloroquinoline-3-carbaldehyde intermediates. For 1-(2-chloro-5-methoxyquinolin-3-yl)ethanone, 5-methoxyacetanilide serves as the starting material.

Reaction Conditions:

-

Temperature: 80–90°C

-

Time: 7–10 hours

-

Catalyst: POCl₃ (3.5 equiv.) and DMF (1.2 equiv.)

Mechanism:

-

Formylation: DMF and POCl₃ generate the Vilsmeier reagent, which electrophilically formylates the acetanilide at the para-position.

-

Cyclization: Intramolecular cyclization forms the quinoline ring, with simultaneous chlorination at C2.

Alternative Synthetic Routes

Nucleophilic Substitution of Preformed Quinolines

2-Chloro-5-methoxyquinoline reacts with acetyl chloride in dry dichloromethane under basic conditions (pyridine). This one-step method avoids multi-stage synthesis but requires high-purity starting material.

Conditions:

Limitation:

Limited scalability due to side reactions at the methoxy group.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60–70%. A mixture of 5-methoxyacetanilide, DMF, and POCl₃ irradiated at 150 W for 20 minutes yields the carbaldehyde intermediate, followed by acetylation.

Advantages:

Reaction Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | AlCl₃ | 68 | 92 |

| Toluene | FeCl₃ | 72 | 89 |

| DMF | POCl₃ | 86 | 95 |

| Ethanol | H₂SO₄ | 55 | 85 |

| Step | Temperature (°C) | Yield (%) |

|---|---|---|

| Formylation | 80 | 72 |

| Formylation | 90 | 86 |

| Acetylation | 100 | 78 |

| Acetylation | 110 | 88 |

Higher temperatures improve cyclization and acylation efficiency.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC Conditions:

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Flow Rate: 1.0 mL/min

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Oxime Formation

-

Mechanism : Nucleophilic addition of hydroxylamine to the ketone group forms an oxime, stabilized by conjugation with the quinoline ring.

-

Applications : Oximes serve as precursors for heterocyclic syntheses (e.g., nitriles, amides) .

Nucleophilic Aromatic Substitution

-

Regioselectivity : Substitution occurs preferentially at the 2-chloro position due to activation by the adjacent quinoline nitrogen .

-

Catalysts : Anhydrous potassium carbonate improves yields in thiol substitutions.

Schiff Base Formation

-

Reactants : Aromatic amines (e.g., 4-nitroaniline)

-

Product : (E)-1-(2-Chloro-5-methoxyquinolin-3-yl)-N-(substituted phenyl)methanimine.

Reduction of the Ethanone Group

| Reducing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C, 2 h | 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanol | >90% | |

| Hydrogen (H₂), Pd/C | Ethanol, 50 psi, 6 h | 1-(2-Chloro-5-methoxyquinolin-3-yl)ethane | Requires high pressure |

-

Stereochemistry : Reduction produces a racemic mixture of the secondary alcohol.

Pyrroloquinolinone Formation

-

Reactants : Formamide, formic acid

-

Product : 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

-

Mechanism : Formamide acts as both solvent and nitrogen source, facilitating intramolecular cyclization .

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Acetone, 60°C, 4 h | 2-Chloro-5-methoxyquinoline-3-carboxylic acid | Overoxidation avoided by controlled pH | |

| SeO₂ | Dioxane, reflux, 8 h | 3-Acetyl-2-chloro-5-methoxyquinoline | Selective α-oxidation |

Cross-Coupling Reactions

Key Trends and Challenges

-

Steric Effects : The 5-methoxy group hinders electrophilic substitution at adjacent positions, directing reactivity to the 3- and 8-positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

-

Byproducts : Competing hydrolysis of the chloro group can occur under prolonged acidic/basic conditions.

This compound’s modular reactivity makes it a cornerstone for synthesizing bioactive quinoline derivatives, particularly in anticancer and antimicrobial drug discovery .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlor-5-methoxychinolin-3-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise ist bekannt, dass Chinolinderivate die Topoisomerase II von Säugetieren, ein Enzym, das an der DNA-Replikation beteiligt ist, hemmen. Diese Hemmung kann zu einer Störung der DNA-Synthese und Zellteilung führen, was sie zu einem potenziellen Krebsmittel macht.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring System: Quinoline (target compound) vs. phenyl, pyridine, or naphthalene in analogs. Quinoline’s planarity (max. deviation: -0.070 Å ) enhances π–π stacking, influencing stability and intermolecular interactions.

- Substituent Effects : Electron-withdrawing groups (Cl, Br) and electron-donating groups (OMe, OH) modulate reactivity and solubility. For example, hydroxyl groups in phenyl analogs increase polarity , while methoxy groups in the target compound may enhance bioavailability.

Physicochemical Properties

Limited data for the target compound necessitates comparisons with structurally related ethanones:

- Melting Points: Phenyl derivatives in exhibit melting points between 97–110°C, influenced by hydrogen bonding and crystallinity . The target compound’s melting point is unreported but likely higher due to quinoline’s rigid structure.

- Solubility: Methoxy and chloro substituents in quinoline may reduce aqueous solubility compared to hydroxylated phenyl analogs .

Biologische Aktivität

1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with a chloro and methoxy group, which are critical for its biological activity. The presence of these substituents enhances its lipophilicity and electron-withdrawing properties, which are essential for interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. For instance, derivatives with similar structures demonstrated significant inhibition against various bacterial strains.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 22 |

| This compound | Pseudomonas aeruginosa | 23 |

| Standard Drug | Escherichia coli | 24 |

| Standard Drug | Pseudomonas aeruginosa | 27 |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied, with significant findings regarding their mechanism of action. Research indicates that compounds targeting tubulin can induce apoptosis in cancer cells through interference with mitotic processes.

Case Study: Cytotoxicity Assay

In a study evaluating various quinoline derivatives, including this compound, the following IC50 values were obtained against different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast) | 20.1 |

| KB-V1 (Cervical) | 14 |

| HCT116 (Colon) | 22 |

The compound demonstrated potent cytotoxicity, outperforming many established anticancer drugs . The mechanism was associated with the generation of reactive oxygen species (ROS), which contributes to cellular stress and subsequent apoptosis .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Tubulin Binding : Similar to other quinoline derivatives, it likely binds to tubulin, disrupting microtubule dynamics.

- ROS Generation : Induction of oxidative stress leading to apoptosis.

- Cell Cycle Arrest : Prolonged mitotic arrest at the spindle assembly checkpoint.

These pathways highlight the potential for this compound in cancer therapy and warrant further exploration .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone?

- Methodological Answer : Synthesis typically involves cyclocondensation or palladium-catalyzed cyclometalation. For example, substituted quinoline derivatives can be synthesized via Friedel-Crafts acylation or by adapting literature methods for analogous ethanone compounds. In one protocol, 1-(2-amino-5-methoxyphenyl)ethanone intermediates are prepared using acetonitrile as a solvent and CaH₂ for drying, followed by cyclization with chloro-substituted reagents under reflux . Modifications include optimizing reaction time (12–24 hours) and temperature (80–110°C) to improve yields.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Look for characteristic peaks: Quinoline protons (δ 8.5–9.0 ppm), methoxy group (δ 3.8–4.0 ppm), and acetyl protons (δ 2.5–2.7 ppm).

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~235 g/mol for C₁₂H₁₀ClNO₂). High-resolution MS can confirm isotopic patterns for chlorine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers .

- First Aid : For skin contact, wash with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer : Use SHELXTL or WinGX for refinement. If twinning is suspected (e.g., non-integer R-factors), apply the TWIN/BASF command in SHELXL. For disordered regions, employ PART/SUMP constraints. Cross-validate with ORTEP for visualizing anisotropic displacement ellipsoids . Example workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| 1 | SHELXD (Patterson methods) | Initial phase solution |

| 2 | SHELXL (HKLF 4 format) | Refinement with H-atom constraints |

| 3 | WinGX (Mercury visualization) | Packing diagram analysis |

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables:

- Catalyst Loading : 5–10 mol% Pd(OAc)₂ for cyclometalation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

- Temperature : Higher temperatures (≥100°C) reduce reaction time but risk decomposition.

Q. How do you interpret split signals in the ¹H NMR spectrum of this compound?

- Methodological Answer : Splitting may arise from dynamic effects or restricted rotation. For example:

- Atropisomerism : If the quinoline ring and acetyl group exhibit hindered rotation, use variable-temperature NMR (VT-NMR) to coalesce signals.

- Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation .

Q. What strategies address low purity during column chromatography?

- Methodological Answer :

- Gradient Elution : Start with hexane/ethyl acetate (9:1) to remove non-polar impurities, then increase polarity to 7:3.

- Alternative Techniques : Use preparative HPLC with a C18 column (MeCN/H₂O, 0.1% TFA) for polar byproducts .

Q. What mechanistic insights explain cyclometalation reactions involving this compound?

- Methodological Answer : Cyclometalation likely proceeds via a Pd⁰/Pdᴵᴵ cycle. The chloro-substituent on the quinoline ring acts as a directing group, facilitating oxidative addition. Kinetic studies (e.g., Eyring plots) can confirm if the rate-determining step is C–H activation or reductive elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.